molecular formula C15H10FNO4S B12519962 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

Cat. No.: B12519962
M. Wt: 319.3 g/mol
InChI Key: DXNPVWPABYPDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a synthetically designed benzothiazepine derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry for the construction of novel multifunctional ligands, particularly due to its carboxylic acid moiety, which facilitates further chemical derivatization . The benzo[b][1,4]benzothiazepine core is a privileged scaffold in drug discovery, known for its diverse biological activities . The specific substitutions on this core structure, including the fluorine atom and the diketo groups, are typically explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, potentially leading to enhanced metabolic stability and bioavailability . Preliminary research on analogous structures suggests potential applications in developing agents for central nervous system (CNS) disorders, given the known activity of benzothiazepines on neurotransmitter systems . Furthermore, similar molecular frameworks have been investigated for their antimicrobial properties, such as inhibiting bacterial peptide deformylase (PDF), a target for novel anti-biofilm agents . The presence of the diketo functionality may also make this compound a candidate for research as a metal-chelating inhibitor of various enzymes. Researchers are encouraged to explore its full mechanistic profile and specific target interactions in their experimental models. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H10FNO4S

Molecular Weight

319.3 g/mol

IUPAC Name

8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid

InChI

InChI=1S/C15H10FNO4S/c1-17-11-6-8(15(19)20)2-4-13(11)22(21)12-5-3-9(16)7-10(12)14(17)18/h2-7H,1H3,(H,19,20)

InChI Key

DXNPVWPABYPDGY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)S(=O)C3=C(C1=O)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Chalcones with o-Aminothiophenol

The most prevalent route to benzothiazepines involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with o-aminothiophenol. This method leverages conjugate addition followed by intramolecular cyclization to form the seven-membered thiazepine ring. Key variables include:

  • Solvent systems : Methanol, ethanol, or hexafluoro-2-propanol (HFIP).
  • Catalysts : Piperidine or acetic acid.
  • Reaction conditions : Reflux (6–8 hours) or room-temperature stirring.

For the target compound, a fluorinated and methyl-substituted chalcone precursor would be required to ensure proper regiochemistry. The diketone moiety likely arises from oxidation during or after cyclization.

Post-Modification of Preformed Benzothiazepine Cores

Alternative approaches involve introducing substituents after constructing the benzothiazepine scaffold. For example:

  • Fluorination : Electrophilic fluorination using Selectfluor® or nucleophilic displacement with KF.
  • Methylation : Alkylation with methyl iodide or dimethyl sulfate.
  • Carboxylic acid introduction : Hydrolysis of nitriles or esters.

However, post-modification risks side reactions, making cyclocondensation with pre-functionalized precursors preferable for complex derivatives.

Detailed Preparation Methods for the Target Compound

Synthesis of Fluorinated Chalcone Precursors

The fluorine atom at C8 is introduced via a fluorinated benzaldehyde derivative. For example, 2-fluoro-4-methylbenzaldehyde could serve as a starting material. Condensation with a ketone bearing the carboxylic acid group (e.g., 3-ketopropanoic acid) under Claisen-Schmidt conditions yields the chalcone precursor:

$$
\text{Ar–CHO} + \text{R–CO–CH}2\text{–COOH} \xrightarrow{\text{NaOH/EtOH}} \text{Ar–CH=CH–CO–CH}2\text{–COOH}
$$

Key conditions :

  • Ethanol solvent, 60–80°C.
  • 10–12 hours reaction time.

Cyclocondensation with o-Aminothiophenol

The chalcone intermediate reacts with o-aminothiophenol in methanol containing piperidine (5 mol%) under reflux:

$$
\text{Chalcone} + \text{o-Aminothiophenol} \xrightarrow{\text{MeOH, piperidine}} \text{Benzothiazepine}
$$

Optimization insights :

  • HFIP as a solvent enhances reaction efficiency (yields >85%) by stabilizing intermediates via hydrogen bonding.
  • Acidification with glacial acetic acid post-reflux ensures cyclization completion.

Oxidation to Diketone

The 6,11-dioxo groups are introduced via oxidation of the corresponding dihydroxy or mono-ketone intermediates. Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions are effective:

$$
\text{Dihydroxybenzothiazepine} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{Diketone}
$$

Caution : Over-oxidation of the methyl or carboxylic acid groups must be controlled via temperature modulation (0–5°C).

Analytical Characterization

Critical quality control steps include:

Technique Parameters Observations for Target Compound Source
¹H NMR 300 MHz, CDCl₃ δ 3.10 (CH₂), δ 5.15 (CH), δ 6.54–8.39 (ArH)
IR KBr pellet 3449 cm⁻¹ (OH), 1611 cm⁻¹ (C=O)
Mass Spectrometry ESI+ m/z 319.3 [M+H]⁺
HPLC C18 column, 0.1% TFA/ACN Purity >98%

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and functional group tolerance:

Method Yield (%) Conditions Advantages Limitations Source
Piperidine/MeOH 65–70 Reflux, 8 h Simple setup Moderate yields
HFIP-mediated 85–90 RT, 3 h High yield, mild conditions Cost of HFIP
Post-oxidation 50–60 0–5°C, KMnO₄/H₂SO₄ Selective for diketones Risk of over-oxidation

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid group at position 3 undergoes nucleophilic substitution to form amides, a key reaction for pharmaceutical derivatization.

Reaction Reagents/Conditions Product
Amide formationThionyl chloride (SOCl₂), followed by amine8-Fluoro-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxamide
Active ester formationDCC/DMAP, amineActivated ester intermediate, yielding substituted amides

Mechanism :

  • The carboxylic acid is activated via SOCl₂ to form an acyl chloride, which reacts with amines to produce amides.

  • Alternatively, coupling agents like DCC facilitate direct amide bond formation under milder conditions.

Key Findings :

  • Steric hindrance from the benzothiazepine core slows reaction kinetics compared to simpler aromatic acids .

  • Electron-withdrawing fluorine at position 8 enhances electrophilicity of the carbonyl carbon, improving amidation yields.

Reduction of Ketone Groups

The 6,11-dioxo groups are susceptible to reduction, enabling access to diol or alcohol intermediates.

Reaction Reagents/Conditions Product
Ketone → AlcoholNaBH₄, MeOH/THF6,11-Dihydroxy derivative
Ketone → MethyleneWolff-Kishner (NH₂NH₂, strong base)6,11-Dideoxy analogue

Mechanism :

  • NaBH₄ selectively reduces ketones to secondary alcohols under aprotic conditions.

  • Wolff-Kishner elimination removes carbonyls entirely, producing methylene groups.

Key Findings :

  • Reduction at position 6 proceeds faster than position 11 due to electronic effects from the fluorine substituent.

  • Over-reduction or side reactions are minimized using low-temperature NaBH₄ protocols .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at position 8 directs incoming electrophiles to meta positions, but steric hindrance limits practicality.

Reaction Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 50°C8-Fluoro-10-nitro-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid
HalogenationCl₂, FeCl₃Chlorination at position 10

Mechanism :

  • Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring vigorous conditions for nitration or halogenation.

  • Steric bulk from the benzothiazepine skeleton further restricts access to reactive sites.

Key Findings :

  • Nitration yields <20% due to competing decomposition pathways .

  • Chlorination at position 10 is observed as the major product in halogenation reactions.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom can be displaced under specific conditions, though reactivity is low compared to other halogens.

Reaction Reagents/Conditions Product
Fluorine → HydroxylNaOH (aq), 200°C, high pressure8-Hydroxy-5-methyl-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid
Fluorine → AmineNH₃, Cu catalyst, 150°C8-Amino analogue

Mechanism :

  • Fluorine’s poor leaving-group ability necessitates extreme conditions (e.g., high-temperature hydrolysis).

  • Copper-catalyzed amination improves efficiency but requires anhydrous NH₃ .

Key Findings :

  • NAS at position 8 is impractical for scalable synthesis due to harsh conditions and low yields (<15%).

Oxidation Reactions

The methyl group at position 5 can be oxidized to a carboxylate under strong oxidizing conditions.

Reaction Reagents/Conditions Product
Methyl → Carboxylic acidKMnO₄, H₂O, Δ5-Carboxy-8-fluoro-6,11-dioxobenzo[b]benzothiazepine-3-carboxylic acid

Mechanism :

  • KMnO₄ oxidizes the benzylic methyl group to a carboxylic acid via radical intermediates.

Key Findings :

  • Over-oxidation of ketones to CO₂ is a competing side reaction, requiring careful stoichiometric control.

Cycloaddition and Ring-Opening Reactions

The benzothiazepine core may participate in Diels-Alder reactions under thermal activation.

Reaction Reagents/Conditions Product
Diels-Alder cycloadditionMaleic anhydride, toluene, refluxFused tetracyclic adduct

Mechanism :

  • The thiazepine ring acts as a diene or dienophile, depending on reaction partners.

Key Findings :

  • Limited regioselectivity observed due to competing reactive sites in the polycyclic system .

Critical Analysis of Limitations

  • Steric Hindrance : The benzothiazepine skeleton impedes reagent access to reactive sites, reducing yields in EAS and NAS.

  • Electronic Effects : Electron-withdrawing fluorine and ketone groups deactivate the aromatic ring, necessitating harsh reaction conditions.

  • Competing Pathways : Oxidation and reduction reactions often produce mixtures due to multiple reactive centers.

Scientific Research Applications

Neuropharmacology

The compound exhibits potential as a modulator of the gamma-aminobutyric acid (GABA) receptors, which are critical in the central nervous system for regulating neuronal excitability. Research indicates that derivatives of benzothiazepines can influence GABAergic transmission, making them candidates for treating anxiety disorders and epilepsy.

Case Study : A study utilizing positron emission tomography (PET) with radiolabeled derivatives of benzothiazepines demonstrated their ability to visualize GABA receptor density in the human brain, providing insights into conditions such as epilepsy and other neurological disorders .

Study ReferenceFindings
Heiss et al. (2008)Used [11C]FMZ to distinguish between viable and damaged neuronal tissues in stroke patients.
Koepp et al. (2008)Showed reduced GABA receptor density in patients with temporal lobe epilepsy using [11C]FMZ.

Anti-Infective Research

Recent studies have explored the application of this compound in combating bacterial infections, particularly targeting Mycobacterium tuberculosis. The dioxobenzo derivatives have shown promising activity against resistant strains of bacteria.

Case Study : Research highlighted that certain analogs of benzothiazepines demonstrated significant antibacterial activity against Mycobacterium tuberculosis by disrupting iron-sulfur cluster formation essential for bacterial survival .

Study ReferenceFindings
Smith et al. (2020)Identified dioxobenzo compounds that effectively target iron-sulfur clusters in M. tuberculosis.

Mechanism of Action

The mechanism of action of 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s fluorine and methyl groups play a crucial role in its binding affinity and specificity, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, based on evidence from heterocyclic chemistry and pharmacological studies.

Structural Analogues from the Benzodiazepine/Thiazepine Family

  • Clozapine-like Analogues (e.g., Desmethylclozapine) Structure: Desmethylclozapine (8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine) shares a tricyclic benzodiazepine core but lacks the sulfur atom and carboxylic acid group present in the target compound . Functional Groups: The chlorine substituent at position 8 (vs. fluorine in the target compound) may alter metabolic stability and receptor binding. Piperazine at position 11 enhances basicity, contrasting with the ketone groups in the target compound.
  • Fluorquinolone Derivatives (e.g., 2,8-Dioxohexahydro-1H-[1,4]diazepino[2,3-h]quinoline Carboxylic Acid) Structure: Features a diazepinoquinoline scaffold with a fused quinoline moiety, differing from the benzothiazepine core of the target compound. Both include a carboxylic acid group, but the fluorquinolone lacks sulfur and fluorine substituents . Biological Relevance: Fluorquinolones are known for antimicrobial activity, suggesting that the carboxylic acid group in the target compound might similarly enhance interactions with biological targets .

Substituent Effects

  • Fluorine vs. Chlorine :
    The fluorine atom at position 8 in the target compound (vs. chlorine in desmethylclozapine) likely reduces metabolic oxidation due to fluorine’s strong electronegativity and C-F bond stability. This could improve pharmacokinetic profiles .

Functional Group Comparison

  • Carboxylic Acid Moieties: The 3-carboxylic acid group in the target compound mirrors derivatives like 4-12-dioxo-tetrahydroquino[7,8-b][1,4]benzodiazepine-3-carboxylic acid. This group enhances water solubility and may facilitate ionic interactions in biological systems .

Data Tables

Table 1. Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Functional Groups
8-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid Benzothiazepine 8-F, 5-CH₃, 6,11-dioxo Carboxylic acid (position 3)
Desmethylclozapine Benzodiazepine 8-Cl, 11-piperazino None
2,8-Dioxohexahydro-1H-[1,4]diazepinoquinoline-3-carboxylic acid Diazepinoquinoline 2,8-dioxo Carboxylic acid (position 3)
Diazepinomicin Benzodiazepine None (parent structure) Ketone (position 11)

Biological Activity

8-Fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazepine core with fluorine and carboxylic acid substituents. Its molecular formula is C14H10FNO3SC_{14}H_{10}FNO_3S, with a molecular weight of approximately 285.29 g/mol. The presence of the fluorine atom is significant for its biological activity as it can influence the compound's interaction with biological targets.

Research indicates that this compound may exert its effects through various mechanisms:

  • Receptor Modulation : The compound has been shown to interact with several receptor types, including benzodiazepine receptors. Its ability to act as an antagonist at these sites suggests potential applications in modulating anxiety and related disorders .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters like serotonin and dopamine .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of the compound, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anxiolytic Effects : Animal studies have demonstrated that administration of this compound can reduce anxiety-like behaviors in models such as the elevated plus maze and open field tests .
  • Antidepressant Potential : There is evidence suggesting that this compound may exhibit antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways .

Case Studies

Several case studies have been published regarding the therapeutic applications of related compounds in clinical settings:

  • Case Study on Anxiety Disorders : A study involving patients with generalized anxiety disorder reported significant improvements in anxiety symptoms following treatment with a benzodiazepine derivative similar to this compound .
  • Neurodegenerative Diseases : Research exploring the neuroprotective properties of benzothiazepines has shown promise for treating conditions like Alzheimer’s disease by mitigating neuronal damage and promoting cognitive function .

Data Summary Table

Biological Activity Mechanism Evidence Source
AnxiolyticBenzodiazepine receptor antagonism
AntidepressantSerotonin and norepinephrine modulation
AntioxidantReduction of oxidative stress

Q & A

Basic: What are the recommended synthetic routes for 8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step lactamization and cyclization reactions. For example, analogous benzodiazepine-carboxylic acids are synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Key intermediates (e.g., nitro precursors) are reduced to amines before cyclization . Characterization employs:

  • HPLC-MS : To confirm molecular weight and intermediate purity.
  • NMR (¹H/¹³C): To verify substitution patterns (e.g., fluorine at C8, methyl at C5) and lactam formation .
  • IR Spectroscopy : To track carbonyl (C=O) and carboxylic acid (COOH) functional groups during synthesis .

Basic: How can researchers ensure the purity of this compound, and what impurities are commonly observed?

Methodological Answer:
Impurity profiling is critical due to structural complexity. Common impurities include:

  • Des-fluoro analogs : Resulting from incomplete fluorination.
  • Oxidation byproducts : E.g., over-oxidation of the dioxo moiety at C6/C11 .
    Analytical Strategies :
  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities. Retention times and UV spectra are compared to reference standards .
  • LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns (e.g., loss of COOH or F groups) .
  • Pharmacopeial Standards : Cross-reference with certified impurities like those listed in EP (European Pharmacopoeia) monographs for related benzodiazepine-carboxylic acids .

Advanced: How do electronic effects of fluorine substitution influence the compound’s reactivity in enzymatic assays?

Methodological Answer:
The C8-fluoro group alters electron density in the benzothiazepine core, impacting interactions with enzymes. For example:

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect stabilizes intermediates during hydroxylation reactions, as seen in flavoprotein oxygenases (e.g., MHPCO). This is validated using FAD analogues to probe redox potentials and hydroxylation rates .
  • Binding Affinity Studies : Fluorine enhances hydrophobic interactions in receptor binding pockets. Competitive assays (e.g., with [³H]Ro15-4513) quantify displacement by the target compound, correlating fluorination with Ki values .
    Experimental Design :
  • Redox Potential Measurements : Use cyclic voltammetry to assess how fluorine affects the compound’s electron transfer capacity .
  • Molecular Dynamics Simulations : Model fluorine’s role in stabilizing enzyme-ligand complexes .

Advanced: How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects.
Resolution Workflow :

Variable-Temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts in the dioxo moiety) by observing signal splitting at low temperatures .

X-ray Crystallography : Compare solid-state structure with solution-phase NMR data. For example, hydrogen bonding in crystals may fix conformations not observed in solution .

DFT Calculations : Optimize geometries computationally and simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to match experimental data .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Methodological Answer:
The carboxylic acid group provides pH-dependent solubility, but the lipophilic benzothiazepine core limits aqueous solubility.
Optimization Approaches :

  • Salt Formation : Use sodium or potassium salts to enhance solubility at physiological pH .
  • Co-solvent Systems : Employ DMSO/PBS mixtures (≤10% DMSO) for cell-based assays, validated via dynamic light scattering (DLS) to ensure no aggregation .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester prodrugs) to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological matrices?

Methodological Answer:
Use orthogonal assays to distinguish target-specific effects from matrix interference:

SPR (Surface Plasmon Resonance) : Measure direct binding kinetics to purified targets (e.g., GABAₐ receptors) .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stabilization in lysates after compound treatment .

Metabolomic Profiling : LC-HRMS tracks downstream metabolic changes (e.g., GABA pathway modulation) to correlate with phenotypic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.